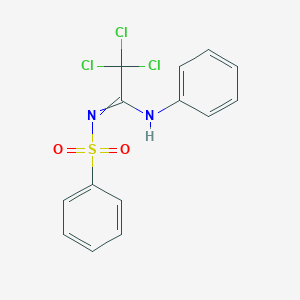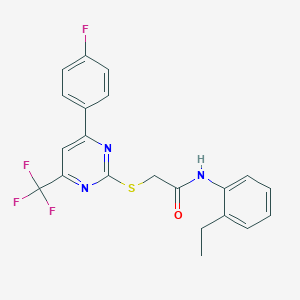
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTA-EG6 is a small molecule inhibitor that has been shown to inhibit the activity of certain enzymes and proteins, making it a valuable tool in various biological studies.
作用机制
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide exerts its inhibitory effects by binding to the active site of enzymes and proteins, preventing them from carrying out their normal functions. The exact mechanism of action of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide varies depending on the target protein or enzyme being studied.
Biochemical and Physiological Effects
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been shown to have a variety of biochemical and physiological effects. Inhibition of HDACs by N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been shown to lead to increased acetylation of histones, resulting in alterations in gene expression. Inhibition of the proteasome by N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been shown to lead to accumulation of misfolded proteins, leading to cell death. The effects of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide on MDM2 inhibition are still being studied.
实验室实验的优点和局限性
One of the main advantages of using N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide in laboratory experiments is its specificity towards certain enzymes and proteins. This allows researchers to selectively study the effects of inhibiting these targets without affecting other cellular processes. However, N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide is not effective against all enzymes and proteins, and its effects may vary depending on the specific target being studied.
未来方向
There are several potential future directions for research involving N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide. One area of interest is the development of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide derivatives with improved specificity and potency towards certain targets. Another potential direction is the use of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the effects of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide on MDM2 inhibition and its potential applications in cancer therapy.
In conclusion, N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide is a valuable tool in scientific research due to its unique properties and potential applications. Its specificity towards certain enzymes and proteins allows researchers to selectively study the effects of inhibiting these targets, and its use in laboratory experiments has led to significant advances in our understanding of various biological processes. Further research is needed to fully understand the potential applications of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide in various fields, including cancer therapy.
合成方法
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide can be synthesized using a multistep process involving the reaction of various reagents, including benzenesulfonyl chloride, triethylamine, and trichloroacetyl chloride. The synthesis of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been described in detail in several scientific publications and can be performed in a laboratory setting.
科学研究应用
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been extensively used in scientific research to study the activity of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and the proteasome. N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has also been shown to inhibit the activity of the oncogenic protein MDM2, making it a potential candidate for cancer therapy.
属性
分子式 |
C14H11Cl3N2O2S |
|---|---|
分子量 |
377.7 g/mol |
IUPAC 名称 |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide |
InChI |
InChI=1S/C14H11Cl3N2O2S/c15-14(16,17)13(18-11-7-3-1-4-8-11)19-22(20,21)12-9-5-2-6-10-12/h1-10H,(H,18,19) |
InChI 键 |
IKNGBFBUGGMHTC-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
SMILES |
C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284288.png)
![N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284289.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B284290.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B284291.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![2-[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284294.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)

![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)